molecular formula C34H36FN7O2 B12378847 Egfr-IN-107

Egfr-IN-107

Cat. No.: B12378847
M. Wt: 593.7 g/mol
InChI Key: BJXXCHPXRUHHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-107 is an orally active inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant anti-proliferative activity, particularly against certain cancer cell lines. This compound is notable for its ability to inhibit both wild-type EGFR and mutant forms such as EGFR L858R/T790M, making it a valuable tool in cancer research .

Preparation Methods

Chemical Reactions Analysis

Egfr-IN-107 undergoes various chemical reactions, including:

    Oxidation: This reaction is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic or electrophilic substitution, using reagents such as halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Egfr-IN-107 has a wide range of scientific research applications:

Mechanism of Action

Egfr-IN-107 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against mutant forms of EGFR, which are often associated with cancer .

Comparison with Similar Compounds

Egfr-IN-107 is unique in its high specificity and potency against both wild-type and mutant EGFR. Similar compounds include:

This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further research and development.

Properties

Molecular Formula

C34H36FN7O2

Molecular Weight

593.7 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[2-(3-fluorophenyl)-1-methylindol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C34H36FN7O2/c1-7-31(43)37-26-20-27(30(44-6)21-29(26)41(4)18-17-40(2)3)39-34-36-16-15-25(38-34)32-24-13-8-9-14-28(24)42(5)33(32)22-11-10-12-23(35)19-22/h7-16,19-21H,1,17-18H2,2-6H3,(H,37,43)(H,36,38,39)

InChI Key

BJXXCHPXRUHHER-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC(=CC=C3)F)C4=NC(=NC=C4)NC5=C(C=C(C(=C5)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.